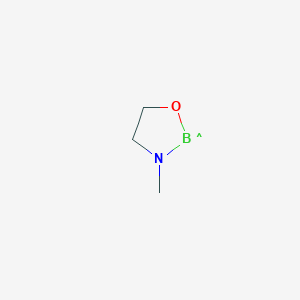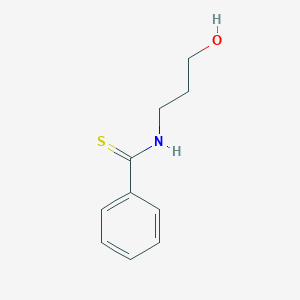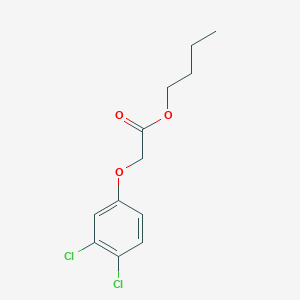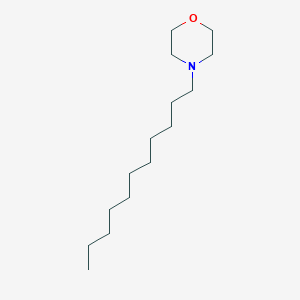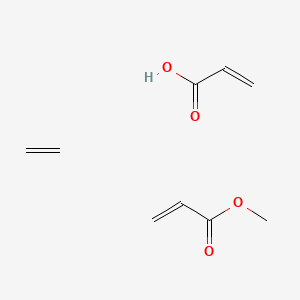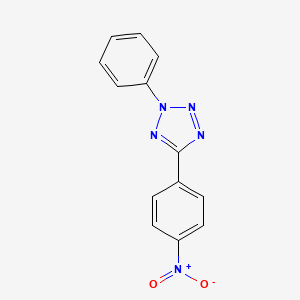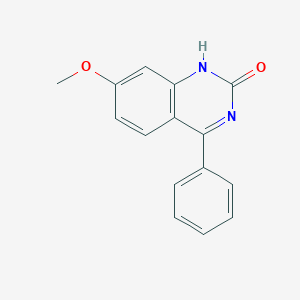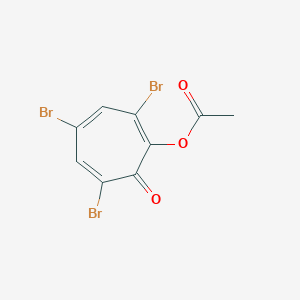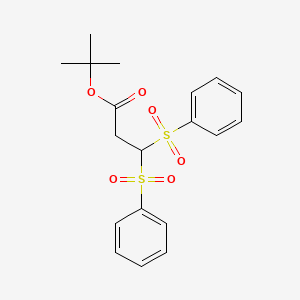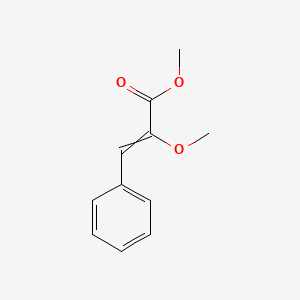
1-Dodecanamine, N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanamine, N-propyl- is an organic compound belonging to the class of amines. It is characterized by a long hydrocarbon chain with a propyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-propyl- can be synthesized through the reaction of dodecylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The general reaction is as follows:
C12H25NH2+C3H7Br→C12H25NHC3H7+HBr
Industrial Production Methods: Industrial production of 1-Dodecanamine, N-propyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecanamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dodecanamine, N-propyl- has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Dodecanamine, N-propyl- involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to insert into the lipid bilayer, disrupting membrane integrity and affecting membrane-associated processes. The propyl group enhances its hydrophobic interactions, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Dodecanamine: Lacks the propyl group, making it less hydrophobic.
N,N-Dimethyldodecanamine: Contains two methyl groups instead of a propyl group, affecting its reactivity and solubility.
Dodecylamine: A simpler structure with only a dodecyl chain attached to the nitrogen atom.
Uniqueness: 1-Dodecanamine, N-propyl- is unique due to its specific combination of a long hydrocarbon chain and a propyl group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
45185-60-2 |
|---|---|
Molekularformel |
C15H33N |
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
N-propyldodecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h16H,3-15H2,1-2H3 |
InChI-Schlüssel |
CEKFCJBSYYWXGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
